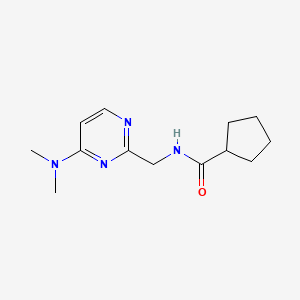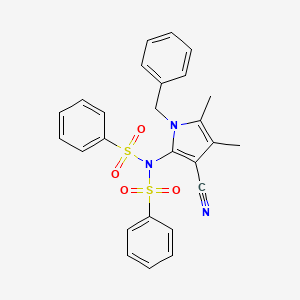
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(phenylsulfonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(phenylsulfonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C26H23N3O4S2 and its molecular weight is 505.61. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(phenylsulfonyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(phenylsulfonyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research on derivatives closely related to N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(phenylsulfonyl)benzenesulfonamide has demonstrated significant anticancer potential. For instance, a study by Żołnowska et al. (2018) synthesized a series of compounds evaluated for their anticancer activity against various human tumor cell lines. One compound, distinguished by an 8-quinolinyl moiety, showcased potent anticancer activity, inducing cell cycle arrest in the G2/M phase, activating caspases, and increasing apoptotic cell populations in cancer cells. This highlights the potential of such derivatives in cancer therapy, particularly through mechanisms involving cell cycle disruption and apoptosis induction (Żołnowska et al., 2018).
Antimicrobial and Antioxidant Activities
Further exploration into the chemical space of sulfonamide derivatives has uncovered compounds with significant antimicrobial and antioxidant properties. Research by Badgujar et al. (2018) synthesized new sulfonamides that exhibited remarkable activity against selected bacterial and fungal strains, alongside notable free radical scavenging activity. This suggests the therapeutic versatility of sulfonamide derivatives, extending beyond anticancer applications to include antimicrobial and antioxidant potentials (Badgujar et al., 2018).
Catalysis
The realm of catalysis has also benefited from the unique properties of sulfonamide derivatives. Ruff et al. (2016) highlighted the synthesis of precatalysts bearing pyridinesulfonamide ligands, which were effective in the transfer hydrogenation of ketones. This research underscores the utility of sulfonamide derivatives in facilitating chemical transformations, particularly in conditions that are benign and require no stringent precautions against moisture or air (Ruff et al., 2016).
Synthetic and Structural Chemistry
On the synthetic and structural chemistry front, compounds related to N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(phenylsulfonyl)benzenesulfonamide serve as valuable intermediates and probes for studying molecular interactions and structures. For instance, Hassan et al. (2009) developed novel derivatives incorporating the dimethylsulfonamide moiety, which demonstrated promising antibacterial and antifungal activities. This work not only contributes to the medicinal chemistry of sulfonamides but also enriches our understanding of structure-activity relationships within this chemical class (Hassan et al., 2009).
Eigenschaften
IUPAC Name |
N-(benzenesulfonyl)-N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S2/c1-20-21(2)28(19-22-12-6-3-7-13-22)26(25(20)18-27)29(34(30,31)23-14-8-4-9-15-23)35(32,33)24-16-10-5-11-17-24/h3-17H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKSJBBMZWUOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(phenylsulfonyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2692299.png)

![N-(3-acetamidophenyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2692301.png)
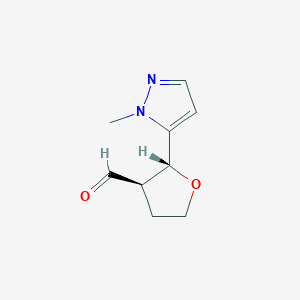
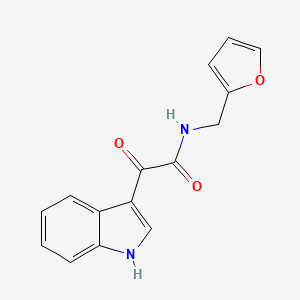
![4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2692306.png)
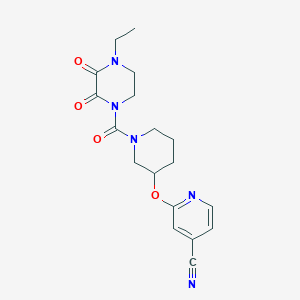
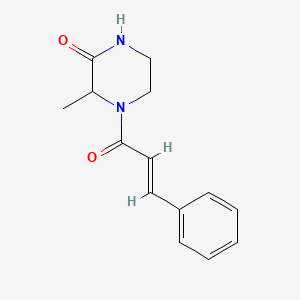
![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2692313.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B2692314.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2692315.png)
![Methyl{[1-(methylethyl)-3-nitropyrazol-5-yl]methyl}amine](/img/structure/B2692316.png)

